molecular formula C8H3Br2ClN2O B1415768 6,8-Dibromo-5-chloroquinazolin-4-ol CAS No. 1858241-98-1

6,8-Dibromo-5-chloroquinazolin-4-ol

Cat. No. B1415768
CAS RN: 1858241-98-1
M. Wt: 338.38 g/mol
InChI Key: QUJRIKPROYTFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-5-chloroquinazolin-4-ol is a chemical compound with the CAS Number: 1858241-98-1 . It has a molecular weight of 338.39 .


Molecular Structure Analysis

The molecular structure of 6,8-Dibromo-5-chloroquinazolin-4-ol can be represented by the formula C8H3Br2ClN2O .


Physical And Chemical Properties Analysis

6,8-Dibromo-5-chloroquinazolin-4-ol has a molecular weight of 338.39 . More detailed physical and chemical properties were not found in the web search results.

Scientific Research Applications

Synthesis and Photophysical Properties

  • Synthesis and Cross-Coupling Reactions : 6,8-Dibromo-5-chloroquinazolin-4-ol derivatives have been synthesized through Sonogashira and Suzuki-Miyaura cross-coupling reactions. These compounds exhibit notable absorption and emission properties, suggesting potential applications in materials science (Mphahlele et al., 2014).

Antimicrobial Applications

  • Antibacterial and Antifungal Activity : Some derivatives of 6,8-Dibromo-5-chloroquinazolin-4-ol have shown promising antibacterial and antifungal properties. This indicates potential use in developing new antimicrobial agents (Savaliya, 2022).

Chemical Reactions and Derivatives

  • Formation of Fused Triazolo-Quinazoline Derivatives : Research has explored the synthesis of fused 5-substituted-[1,2,4]triazoloquinazoline derivatives from 6,8-Dibromo-5-chloroquinazolin-4-ol, highlighting its versatility in creating heterocyclic systems (El-Badry, 2010).

  • Reactivity with Nucleophiles : Studies have also investigated the reaction of 6,8-Dibromo-5-chloroquinazolin-4-ol with various nitrogen, carbon, and sulfur nucleophiles, leading to the formation of diverse quinazolinone and benzamide derivatives (El-Hashash et al., 2006).

Potential Anticancer Activity

  • Synthesis of Derivatives with Anticancer Properties : Some studies have synthesized derivatives of 6,8-Dibromo-5-chloroquinazolin-4-ol that exhibit potential anticancer activities. This includes the ability to inhibit tumor cells and other related biological activities (Liu et al., 2007).

Safety and Hazards

When handling 6,8-Dibromo-5-chloroquinazolin-4-ol, it is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn .

properties

IUPAC Name

6,8-dibromo-5-chloro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2ClN2O/c9-3-1-4(10)7-5(6(3)11)8(14)13-2-12-7/h1-2H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJRIKPROYTFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1Br)Cl)C(=O)NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dibromo-5-chloroquinazolin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dibromo-5-chloroquinazolin-4-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6,8-Dibromo-5-chloroquinazolin-4-ol
Reactant of Route 3
Reactant of Route 3
6,8-Dibromo-5-chloroquinazolin-4-ol
Reactant of Route 4
6,8-Dibromo-5-chloroquinazolin-4-ol
Reactant of Route 5
6,8-Dibromo-5-chloroquinazolin-4-ol
Reactant of Route 6
Reactant of Route 6
6,8-Dibromo-5-chloroquinazolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.